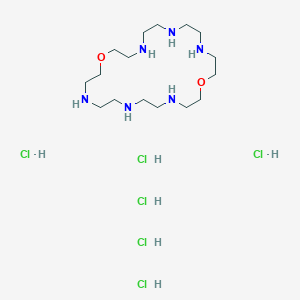
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride is a chemical compound with the molecular formula C16H44Cl6N6O2. It is a cyclic compound containing multiple nitrogen atoms, which makes it a polyamine. This compound is known for its unique structure, which includes both oxygen and nitrogen atoms within a large ring system. It is often used in various scientific research applications due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride typically involves the cyclization of linear precursors containing both oxygen and nitrogen atoms. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential catalytic properties and other chemical behaviors.
Biology: The compound is investigated for its potential use in biological systems, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis, where the compound can facilitate various chemical reactions by stabilizing reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another polyamine with a similar structure but different ring size.
1,4,8,11-Tetraazacyclotetradecane: A smaller cyclic polyamine with fewer nitrogen atoms.
1,4,7-Triazacyclononane: A smaller ring system with three nitrogen atoms.
Uniqueness
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride is unique due to its large ring size and the presence of both oxygen and nitrogen atoms within the ring. This structure allows it to form highly stable complexes with metal ions, making it particularly useful in coordination chemistry and catalysis. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
126875-53-4 |
|---|---|
Fórmula molecular |
C16H39ClN6O2 |
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hydrochloride |
InChI |
InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H |
Clave InChI |
XAQNHVSBYSBXTE-UHFFFAOYSA-N |
SMILES |
C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |
SMILES canónico |
C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl |
Sinónimos |
1,13-DIOXA-4,7,10,16,19,22-HEXAAZA-CYCLOTETRACOSANE 6HCL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cobalt, tris(2-ethylhexanoato-O)[-mu-3-[tri--mu--oxotrioxotriborato(3-)]]tri- (9CI)](/img/new.no-structure.jpg)

